An In-depth Technical Guide to (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol: Structure, Stereochemistry, and Applications
An In-depth Technical Guide to (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol: Structure, Stereochemistry, and Applications
Introduction
(S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol is a chiral amino alcohol derivative of significant interest in the fields of organic synthesis and medicinal chemistry. As a derivative of (S)-prolinol, a versatile chiral building block, this compound leverages the rigid, stereochemically defined pyrrolidine scaffold for applications in asymmetric synthesis.[1][2] The pyrrolidine ring is a prevalent motif in FDA-approved pharmaceuticals and organocatalysis, underscoring the importance of its derivatives.[3] This guide provides a comprehensive technical overview of the structure, stereochemistry, synthesis, and applications of (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifier Information
The fundamental identity of (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol is established by its unique structural and registry information.
| Identifier | Value | Source |
| IUPAC Name | -methanone | [4] |
| CAS Number | 102069-83-0 | [5][6][7] |
| Molecular Formula | C13H17NO3 | [5][6][7] |
| Molecular Weight | 235.28 g/mol | [5][6][7] |
| Physical Form | White solid | [8] |
| Melting Point | 104-107 °C | [6] |
| PubChem CID | 584769 (for the R-enantiomer) | [8] |
2D Chemical Structure:
The Chiral Core: A Deep Dive into Stereochemistry
The stereochemical complexity of (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol is central to its function in asymmetric synthesis. The molecule's name itself encodes its specific three-dimensional arrangement.
(S)-Configuration at the C2 Chiral Center
The designation (S) refers to the absolute configuration at the C2 carbon of the pyrrolidine ring—the sole stereocenter in the molecule. This configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules:
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Identify the Chiral Center: The C2 carbon is bonded to four different groups:
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The nitrogen atom of the pyrrolidine ring (part of the N-acyl group).
-
The hydroxymethyl group (-CH2OH).
-
A methylene group (-CH2-) within the pyrrolidine ring (C3).
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A hydrogen atom (not explicitly drawn).
-
-
Assign Priorities:
-
Priority 1: The nitrogen atom (atomic number 7).
-
Priority 2: The hydroxymethyl group (-CH2OH), as the oxygen atom bonded to the carbon gives it higher priority than the subsequent carbons in the ring.
-
Priority 3: The C3 methylene group (-CH2-).
-
Priority 4: The hydrogen atom.
-
-
Determine Configuration: Viewing the molecule with the lowest priority group (hydrogen) pointing away, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction. This arrangement is designated as Sinister, or (S) .
Levorotatory Nature: The (-)-Designation
The (-) symbol, or levorotatory designation, is an experimentally determined property. It signifies that a solution of this compound rotates the plane of polarized light to the left (counter-clockwise). It is crucial to understand that there is no direct, predictable correlation between the (S/R) absolute configuration and the direction of optical rotation (+/-). The corresponding (R)-enantiomer, (R)-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol, is dextrorotatory, rotating plane-polarized light to the right.[8]
Synthesis and Purification
The synthesis of (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol is typically achieved through the acylation of a chiral precursor, (S)-prolinol. The stereochemical integrity of the final product is directly dependent on the enantiomeric purity of the starting material.
Experimental Protocol: Synthesis from (S)-Prolinol
This protocol outlines a general procedure for the N-acylation of (S)-prolinol.
Materials:
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(S)-(-)-2-Pyrrolidinemethanol ((S)-prolinol)
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2-Methoxybenzoyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) (anhydrous)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and magnetic stirrer
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add (S)-prolinol and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine to the solution. This acts as a scavenger for the HCl generated during the reaction.
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Acylation: Slowly add a solution of 2-methoxybenzoyl chloride in anhydrous DCM to the stirred reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
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Final Purification: The crude solid can be further purified by recrystallization or column chromatography to yield the pure (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol.
Synthesis Workflow Diagram
Caption: Synthetic workflow for (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol.
Structural Elucidation via Spectroscopic Analysis
Confirmation of the molecular structure is achieved through a combination of standard spectroscopic techniques. The data presented below are representative of the expected values for this compound.
| Technique | Key Observations |
| ¹H NMR | - Aromatic protons (multiplets, ~6.8-7.4 ppm) - Methoxy group singlet (~3.8 ppm) - Protons on the pyrrolidine ring (multiplets, ~1.8-3.6 ppm) - Hydroxymethyl protons (-CH2OH, multiplets) - Hydroxyl proton (-OH, broad singlet) |
| ¹³C NMR | - Carbonyl carbon (~168-172 ppm) - Aromatic carbons (~110-160 ppm) - Methoxy carbon (~55 ppm) - Pyrrolidine ring carbons (~22-60 ppm) - Hydroxymethyl carbon (~65 ppm) |
| IR Spectroscopy | - O-H stretch (broad, ~3400 cm⁻¹) - C-H stretch (aromatic and aliphatic, ~2850-3100 cm⁻¹) - C=O stretch (amide, ~1630 cm⁻¹) - C-O stretch (~1240 cm⁻¹) |
| Mass Spectrometry | - Molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight (235.28). |
Applications in Asymmetric Synthesis
The primary utility of (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol lies in its application as a chiral ligand or auxiliary in asymmetric catalysis. Chiral pyrrolidine-containing molecules are fundamental building blocks in this field, enabling the stereoselective synthesis of complex organic molecules.[1] The strategic placement of the hydroxymethyl group at the C2 position, adjacent to the nitrogen, provides a bidentate chelation site for metal catalysts, thereby creating a well-defined chiral environment for reactions.
Derivatives of (S)-prolinol are widely used in various asymmetric transformations, including:
-
Palladium-Catalyzed Asymmetric Allylic Alkylation: Chiral aminophosphine ligands derived from (S)-prolinol have been successfully used to achieve high enantioselectivity (up to 98% ee) in these reactions.[9]
-
Asymmetric Michael Additions: The rigid pyrrolidine scaffold is effective in shielding one face of an enamine intermediate, leading to high enantioselectivity in the addition of aldehydes to nitroolefins.[1]
-
Asymmetric Aldol Reactions: Proline and its derivatives are considered the simplest aldolase mimics and have been extensively used in a variety of asymmetric transformations since their potential was first reported.[10]
-
Asymmetric Reductions: Chiral prolinol derivatives are excellent catalysts for the asymmetric borane reduction of prochiral ketones, producing secondary alcohols with high yields and enantiomeric excess.[11]
Role in a Catalytic Cycle
The diagram below illustrates the general role of a chiral prolinol-derived ligand in a metal-catalyzed asymmetric reaction.
Caption: Generalized catalytic cycle for an asymmetric transformation.
Safety and Handling
(S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol should be handled in accordance with standard laboratory safety procedures. It is intended for research use only.[5] Users should consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information. General precautions include wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood.
Conclusion
(S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol is a valuable chiral building block derived from the readily available amino acid, L-proline.[2] Its well-defined stereochemistry, characterized by the (S)-configuration at the C2 position, makes it a powerful tool for inducing chirality in a wide range of chemical reactions. The insights provided in this guide—from its structural and stereochemical details to its synthesis and applications—underscore its importance for professionals engaged in the asymmetric synthesis of pharmaceuticals and other high-value chemical entities.
References
-
Development of Chiral (S)-prolinol-derived Ligands for Palladium-Catalyzed Asymmetric Allylic Alkylation: Effect of a Siloxymethyl Group on the Pyrrolidine Backbone. Journal of Organic Chemistry. [Link]
-
New Chiral Pyridine Prolinol Derivatives and Preliminary Study on Asymmetric Catalytic Reaction. ResearchGate. [Link]
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Prolinol. Wikipedia. [Link]
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Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. National Institutes of Health. [Link]
- Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them.
-
Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. ResearchGate. [Link]
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